

Application Notes: O-Phthalimide-C1-S-C5-acid in High-Throughput Screening

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Compound of Interest

Compound Name: *O-Phthalimide-C1-S-C5-acid*

Cat. No.: B15137640

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Product Name: **O-Phthalimide-C1-S-C5-acid**

Synonym: 2-((((5-carboxypentyl)thio)methyl)isoindoline-1,3-dione

Chemical Structure:

Molecular Formula: C₁₅H₁₇NO₄S

Molecular Weight: 323.37 g/mol

Applications:

O-Phthalimide-C1-S-C5-acid is a versatile molecule for use in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of various biological targets. The phthalimide moiety is a well-established pharmacophore present in numerous biologically active compounds, including anti-inflammatory, immunomodulatory, and anti-cancer agents.[1][2][3] The thioether linkage and the terminal carboxylic acid group provide additional functionalities for specific interactions with target proteins, making this compound a valuable tool for screening against enzymes such as proteases, kinases, and histone deacetylases.

The lipophilic nature of the phthalimide group allows for good cell permeability, rendering the compound suitable for both biochemical and cell-based assays.[1] The terminal carboxylate can be used for conjugation to solid supports for affinity chromatography or for the development of fluorescent probes.

Disclaimer: The specific molecule "**O-Phthalimide-C1-S-C5-acid**" is a novel chemical entity for research purposes. The following protocols and data are representative examples based on the known activities of structurally related phthalimide derivatives and are intended to serve as a starting point for assay development.

High-Throughput Screening Protocols

HTS for Matrix Metalloproteinase (MMP) Inhibitors

Background: Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various diseases, including cancer, arthritis, and cardiovascular diseases. The carboxylic acid and thioether moieties of **O-Phthalimide-C1-S-C5-acid** can potentially interact with the active site of MMPs.

Assay Principle: A fluorescence resonance energy transfer (FRET) based assay is used to measure MMP activity. The assay utilizes a fluorogenic peptide substrate containing a cleavage site for the MMP, flanked by a fluorescent donor and a quencher. In the intact substrate, the fluorescence of the donor is quenched. Upon cleavage by the MMP, the donor and quencher are separated, leading to an increase in fluorescence.

Experimental Protocol:

- Reagent Preparation:
 - Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35.
 - Enzyme Solution: Recombinant human MMP-9 (or other MMP of interest) diluted in Assay Buffer to a final concentration of 2X the desired concentration (e.g., 2 nM for a final concentration of 1 nM).
 - Substrate Solution: FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) diluted in Assay Buffer to a final concentration of 2X the desired concentration (e.g., 20 μM for a final concentration of 10 μM).
 - Test Compound: **O-Phthalimide-C1-S-C5-acid** serially diluted in 100% DMSO, then further diluted in Assay Buffer to a 4X final concentration.

- Positive Control: A known MMP inhibitor (e.g., GM6001) prepared similarly to the test compound.
- Negative Control: Assay Buffer with the same percentage of DMSO as the test compound wells.
- Assay Procedure (384-well plate format):
 - Add 5 µL of the 4X test compound, positive control, or negative control to the appropriate wells.
 - Add 10 µL of the 2X Enzyme Solution to all wells.
 - Incubate for 30 minutes at 37°C.
 - Initiate the reaction by adding 5 µL of the 2X Substrate Solution to all wells.
 - Monitor the increase in fluorescence intensity (Excitation: 328 nm, Emission: 393 nm) every minute for 60 minutes using a fluorescence plate reader.
- Data Analysis:
 - Calculate the initial reaction velocity (v) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
 - Determine the percent inhibition for each compound concentration using the following formula: $\% \text{ Inhibition} = 100 * (1 - (v_{\text{compound}} - v_{\text{blank}}) / (v_{\text{negative_control}} - v_{\text{blank}}))$
 - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

Compound	Target	Assay Type	IC ₅₀ (μM)	Hill Slope	Max Inhibition (%)
O-Phthalimide-C1-S-C5-acid	MMP-9	FRET	8.5	1.1	98
GM6001 (Control)	MMP-9	FRET	0.02	1.0	100

Table 1: Representative quantitative data for **O-Phthalimide-C1-S-C5-acid** in an MMP-9 inhibition assay. Data are illustrative.

Cell-Based HTS for Inhibitors of the TGF-β Signaling Pathway

Background: The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in various cellular processes, and its dysregulation is associated with cancer and fibrosis.[\[4\]](#)[\[5\]](#) Phthalimide derivatives have been investigated as inhibitors of this pathway.[\[4\]](#)[\[5\]](#)

Assay Principle: This assay utilizes a cell line stably expressing a TGF-β responsive reporter gene, such as a luciferase gene under the control of a SMAD-responsive promoter. Inhibition of the TGF-β pathway will result in a decrease in luciferase expression.

Experimental Protocol:

- Cell Culture:
 - Maintain HEK293T cells stably expressing a SMAD-responsive luciferase reporter in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., puromycin).
- Assay Procedure (384-well plate format):
 - Seed 5,000 cells per well in 20 μL of complete medium and incubate overnight at 37°C, 5% CO₂.

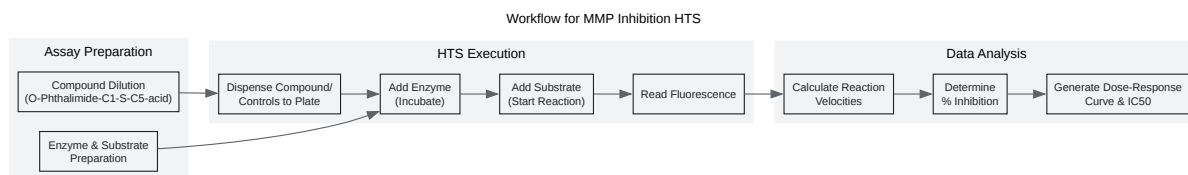
- Prepare serial dilutions of **O-Phthalimide-C1-S-C5-acid** in serum-free medium.
- Add 5 μ L of the compound dilutions to the cells.
- Stimulate the cells by adding 5 μ L of TGF- β 1 ligand (final concentration 1 ng/mL).
- Incubate for 16-24 hours at 37°C, 5% CO₂.
- Equilibrate the plate to room temperature.
- Add 25 μ L of a luciferase assay reagent (e.g., Bright-Glo™) to each well.
- Measure luminescence using a plate reader.
- Data Analysis:
 - Calculate the percent inhibition of the TGF- β induced signal for each compound concentration.
 - Determine the IC₅₀ value by fitting the dose-response curve.

Data Presentation:

Compound	Cell Line	Target Pathway	Assay Type	IC ₅₀ (μ M)
O-Phthalimide-C1-S-C5-acid	HEK293T-SMAD-Luc	TGF- β /SMAD	Reporter Gene	12.3
SB431542 (Control)	HEK293T-SMAD-Luc	TGF- β /SMAD	Reporter Gene	0.1

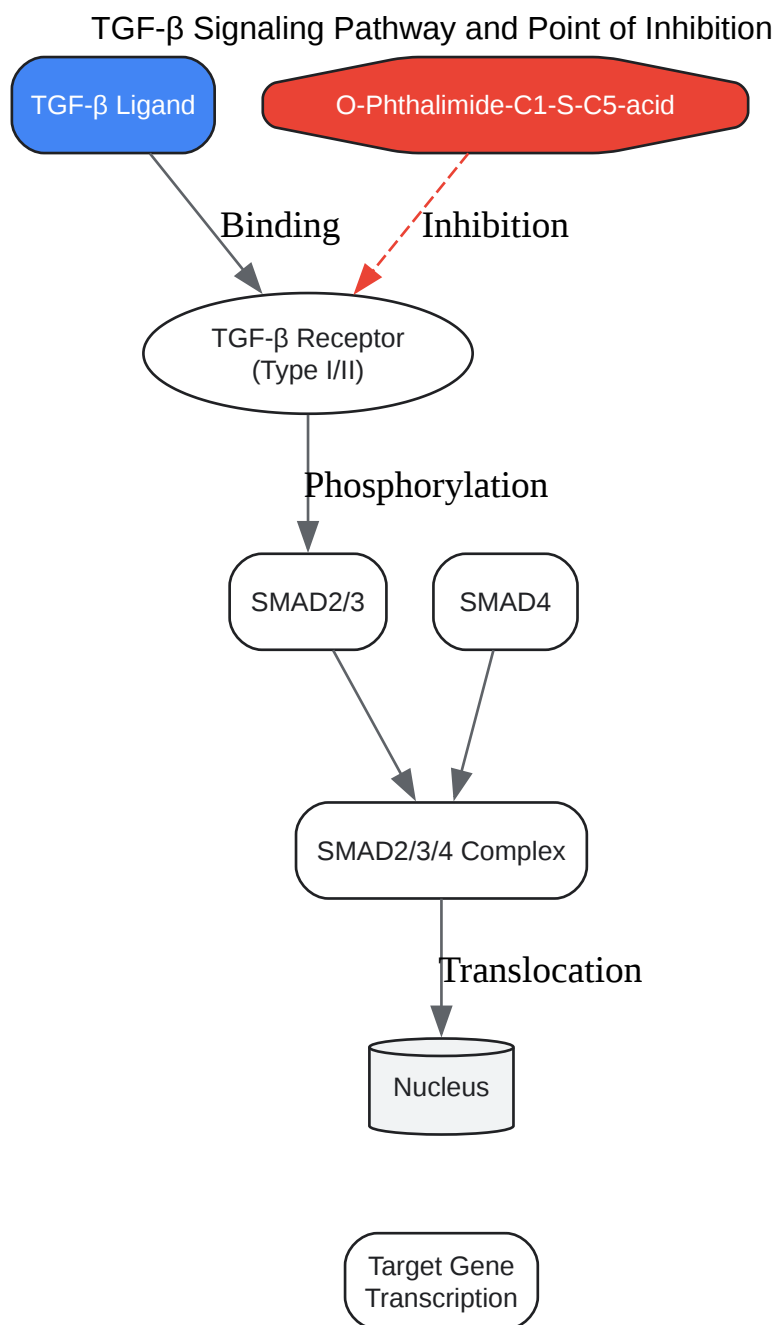
Table 2: Representative quantitative data for **O-Phthalimide-C1-S-C5-acid** in a TGF- β pathway inhibition assay. Data are illustrative.

Visualizations



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Caption: High-throughput screening workflow for identifying MMP inhibitors.



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Caption: Simplified TGF- β signaling pathway and the potential inhibitory action of **O-Phthalimide-C1-S-C5-acid**.

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